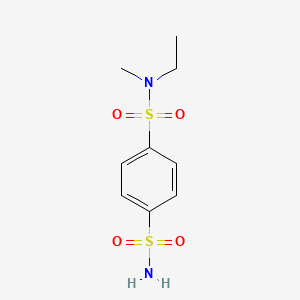![molecular formula C14H26N2O4 B13554302 Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxypropyl group, and a carbamoyl group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-hydroxypropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a controlled temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate is unique due to the presence of the hydroxypropyl and carbamoyl groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H26N2O4 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
tert-butyl 4-(2-hydroxypropylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-10(17)9-15-12(18)11-5-7-16(8-6-11)13(19)20-14(2,3)4/h10-11,17H,5-9H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
PIOVSQXANMZKDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)
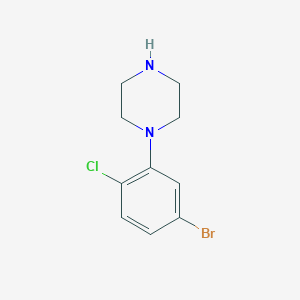





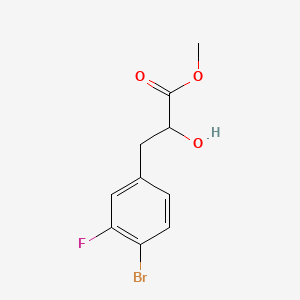
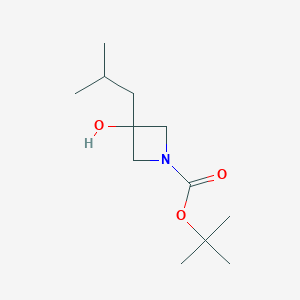


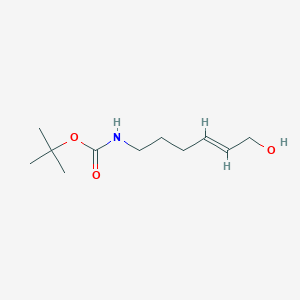
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
